N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a significant molecule in medicinal chemistry.
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide involves several steps. One common method includes the condensation of heterocyclic amines with active electrophiles in the presence of a base. For instance, 2-aminopyridine can be reacted with N,N-dimethylformamide dimethyl acetate to produce intermediates, which are then condensed with electrophiles such as ethyl bromoacetate or bromoacetonitrile . Industrial production methods often utilize multicomponent reactions, condensation reactions, and intramolecular cyclizations to achieve high yields and purity .
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Common reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Electrophilic substitution reactions are common due to the presence of electron-withdrawing fluorine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide can be compared with other imidazo[1,2-a]pyridine derivatives:
Imidazo[1,2-a]pyrimidine: Similar in structure but differs in the nitrogen atom position, leading to different chemical properties.
Indole Derivatives: These compounds share some biological activities but have different core structures and reactivity.
Unique Features: The presence of multiple fluorine atoms in this compound enhances its stability and bioavailability, making it unique among similar compounds.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N3O/c22-16-9-7-13(8-10-16)18-19(28-11-2-1-6-17(28)26-18)27-20(29)14-4-3-5-15(12-14)21(23,24)25/h1-12H,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVAJCLJJRZYTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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